molecular formula C10H9NO4S B13362943 Methyl 5-methylbenzo[d]isothiazole-3-carboxylate 1,1-dioxide

Methyl 5-methylbenzo[d]isothiazole-3-carboxylate 1,1-dioxide

Cat. No.: B13362943
M. Wt: 239.25 g/mol
InChI Key: WUAQLMSJNOUHCP-UHFFFAOYSA-N
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Description

Methyl 5-methylbenzo[d]isothiazole-3-carboxylate 1,1-dioxide is a heterocyclic compound that belongs to the class of isothiazoles This compound is characterized by a five-membered ring containing nitrogen and sulfur atoms, along with a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methylbenzo[d]isothiazole-3-carboxylate 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methylbenzo[d]isothiazole with methyl chloroformate in the presence of a base, such as triethylamine, to form the desired ester. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methylbenzo[d]isothiazole-3-carboxylate 1,1-dioxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-methylbenzo[d]isothiazole-3-carboxylate 1,1-dioxide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in drug discovery, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-methylbenzo[d]isothiazole-3-carboxylate 1,1-dioxide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit microbial enzymes, resulting in antimicrobial activity. The exact molecular pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-methylbenzo[d]isothiazole-3-carboxylate 1,1-dioxide is unique due to its specific substitution pattern and the presence of the carboxylate ester group. This structural feature can influence its reactivity and biological activity, making it distinct from other similar compounds .

Properties

Molecular Formula

C10H9NO4S

Molecular Weight

239.25 g/mol

IUPAC Name

methyl 5-methyl-1,1-dioxo-1,2-benzothiazole-3-carboxylate

InChI

InChI=1S/C10H9NO4S/c1-6-3-4-8-7(5-6)9(10(12)15-2)11-16(8,13)14/h3-5H,1-2H3

InChI Key

WUAQLMSJNOUHCP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)S(=O)(=O)N=C2C(=O)OC

Origin of Product

United States

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